molecular formula C11H12BrNO2 B8398845 2-(3-bromopropyl)-2H-1,4-benzoxazine-3(4H)-one

2-(3-bromopropyl)-2H-1,4-benzoxazine-3(4H)-one

Cat. No.: B8398845
M. Wt: 270.12 g/mol
InChI Key: KGPXUGLLWHQVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromopropyl)-2H-1,4-benzoxazine-3(4H)-one is a useful research compound. Its molecular formula is C11H12BrNO2 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

2-(3-bromopropyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H12BrNO2/c12-7-3-6-10-11(14)13-8-4-1-2-5-9(8)15-10/h1-2,4-5,10H,3,6-7H2,(H,13,14)

InChI Key

KGPXUGLLWHQVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

24 g of 2-aminophenol, 55 g of methyl 2,5-dibromovalerate and 30 g of potassium carbonate were heated to reflux for 5 hours in 250 ml of acetone. For work-up, the reaction mixture was diluted with 250 ml of diethyl ether, washed with 200 ml of water and acidified to pH=1 using 12N hydrochloric acid solution. The organic phase was separated, washed twice with 100 ml of water each time, dried and evaporated. The residue was crystallized from methanol. 11 g of 2-(3-bromopropyl)-2H-1,4-benzoxazin-3(4H)one were obtained.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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